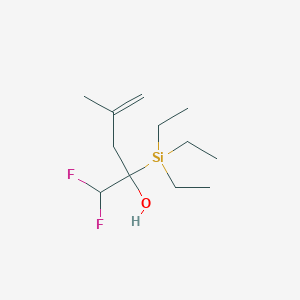
1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol: is an organofluorine compound characterized by the presence of both fluorine and silicon atoms within its structure. This compound is of interest due to its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the introduction of fluorine atoms into an organic framework. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hydrocarbon, is treated with a fluorinating agent. The reaction conditions often require the presence of a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorine and the potential hazards associated with its handling.
化学反应分析
Types of Reactions: 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
科学研究应用
Chemistry: In chemistry, 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol is used as a building block for the synthesis of more complex organofluorine compounds
Biology and Medicine: The compound’s fluorinated nature makes it valuable in medicinal chemistry for the development of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a useful intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
作用机制
The mechanism by which 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol exerts its effects involves the interaction of its fluorine and silicon atoms with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its overall properties.
相似化合物的比较
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 1,1-difluoro-4-(trimethylsilyl)but-3-yn-2-one
- Difluoro(trimethylsilyl)acetonitrile
Comparison: Compared to these similar compounds, 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol is unique due to its specific combination of fluorine and silicon atoms within a pentenol framework. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
649717-93-1 |
|---|---|
分子式 |
C12H24F2OSi |
分子量 |
250.40 g/mol |
IUPAC 名称 |
1,1-difluoro-4-methyl-2-triethylsilylpent-4-en-2-ol |
InChI |
InChI=1S/C12H24F2OSi/c1-6-16(7-2,8-3)12(15,11(13)14)9-10(4)5/h11,15H,4,6-9H2,1-3,5H3 |
InChI 键 |
KLSDLHSEZQGOOM-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C(CC(=C)C)(C(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


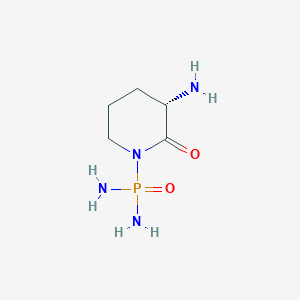

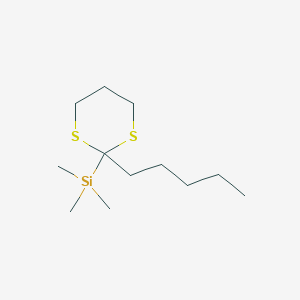
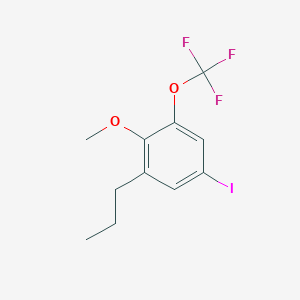
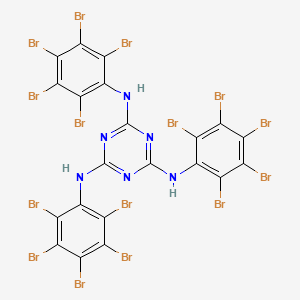
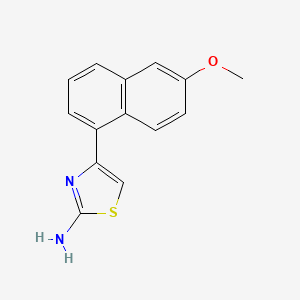
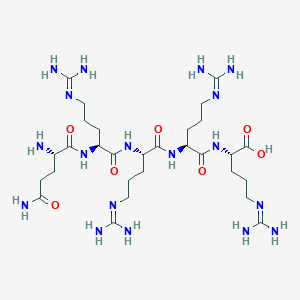
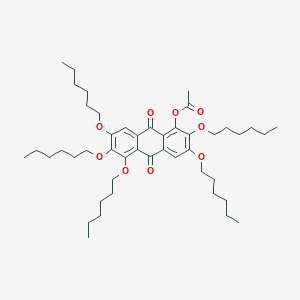
![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)

![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
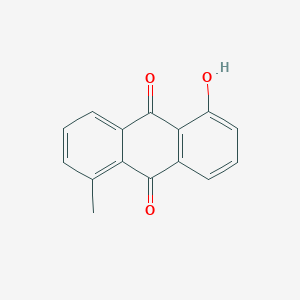
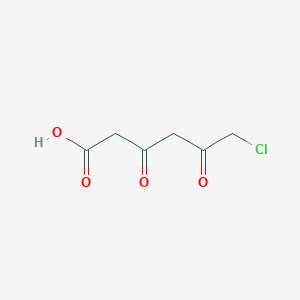
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-](/img/structure/B12590310.png)
